2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
Description
2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a cyclopropyl group at position 2 and a 1,5-dimethylpyrazole moiety at position 4. This structure combines a rigid cyclopropane ring with a pyrazole-pyrimidine system, which may confer unique physicochemical and biological properties.
Pyrimidin-4-ol derivatives are known for their tautomeric behavior (enol ↔ keto), which influences hydrogen bonding and molecular interactions . The 1,5-dimethylpyrazole substituent is a common pharmacophore in bioactive molecules, often associated with anti-inflammatory, antitumor, and antiviral activities .
Properties
IUPAC Name |
2-cyclopropyl-4-(1,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(15-16(7)2)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXDYAPPFVLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the control of the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2. This results in the arrest of the cell cycle at the G1-S transition, preventing DNA replication and cell division.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway. By blocking the activity of CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression from G1 to S phase. This leads to the arrest of the cell cycle, preventing the cell from entering the S phase and undergoing DNA replication.
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and to be able to penetrate the cell membrane to reach its intracellular target, cdk2.
Result of Action
The inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1-S transition. This prevents the cell from undergoing DNA replication and cell division, leading to cell growth inhibition. This makes this compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
Biological Activity
2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol (CAS No. 2097968-87-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.
The molecular formula for this compound is C12H14N4O, with a molecular weight of approximately 230.26 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl and pyrazole derivatives with pyrimidine precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while maintaining structural integrity.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Example A | CDK2 | 0.36 | 265-fold over CDK9 |
| Example B | CDK9 | 1.8 | - |
Enzymatic Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in cancer progression and inflammation pathways. This dual action enhances its therapeutic profile.
Case Study 1: Antitumor Activity
A study published in MDPI highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results showed that these derivatives had a significant impact on tumor cell proliferation rates, suggesting their potential as anticancer agents .
Case Study 2: Enzyme Interaction
In another investigation focusing on soluble guanylyl cyclase (sGC) stimulation, related compounds demonstrated enhanced relaxation responses in vascular tissues, indicating potential cardiovascular benefits . This suggests that the biological activity of this compound may extend beyond oncology to include cardiovascular applications.
Comparison with Similar Compounds
Crystallographic and Hydrogen-Bonding Analysis
Table 2: Crystallographic Data and Hydrogen-Bonding Patterns
Key Observations :
- Intramolecular O—H···O bonds stabilize enol tautomers in β-keto-enol analogs , whereas the target’s pyrimidin-4-ol group may form intermolecular O—H···N bonds, altering crystal packing .
Table 3: Reported Bioactivities of Analogous Compounds
Discussion :
- Unlike coumarin derivatives , the cyclopropyl group may enhance blood-brain barrier penetration due to its lipophilicity.
Preparation Methods
Preparation of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol Core
- Starting materials often include 6-chloropyrimidin-4-ol derivatives or their carboxylic acid analogues.
- The 6-position substitution is achieved by Suzuki-Miyaura cross-coupling between a 6-chloropyrimidin-4-ol intermediate and a pyrazole boronate ester derivative. For example, 1,5-dimethyl-1H-pyrazol-3-yl boronic acid or its pinacol ester is coupled under palladium catalysis (e.g., XPhos Pd G2 catalyst) in the presence of a base such as potassium phosphate in a dioxane/water mixture at elevated temperature (around 80 °C) for 12 hours. This yields the 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol intermediate with high purity and yield (up to 100%).
Introduction of the Cyclopropyl Group at the 2-Position
- The 2-position of the pyrimidin-4-ol ring is functionalized by substitution with a cyclopropyl moiety. This can be achieved by nucleophilic aromatic substitution if a suitable leaving group (e.g., chlorine) is present at the 2-position.
- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to introduce the cyclopropyl substituent using cyclopropylboronic acid or cyclopropylamine derivatives.
- Microwave-assisted heating may be used to enhance reaction rates and yields, as demonstrated in related pyrazolylpyrimidinone syntheses.
Reaction Conditions and Purification
- Reactions are typically conducted under nitrogen atmosphere to avoid oxidation.
- Monitoring is performed by LC-MS and TLC to ensure completion.
- Purification is achieved by flash chromatography on silica gel or reversed-phase HPLC to obtain compounds with purity ≥95%.
- Characterization includes ^1H NMR, LC-MS, and HRMS to confirm structure and purity.
Representative Synthetic Scheme (Summary Table)
Research Findings and Optimization Notes
- Use of XPhos Pd G2 catalyst and potassium phosphate base in aqueous dioxane provides efficient coupling with high yields and minimal by-products.
- Microwave-assisted heating accelerates coupling reactions and improves yields in the introduction of cyclopropyl substituents.
- Reductive amination and ester reduction protocols can be adapted for side chain modifications, enhancing compound diversity and biological activity.
- Purification by reversed-phase HPLC ensures high purity suitable for biological assays, crucial for medicinal chemistry applications.
Q & A
Q. What are the common synthetic routes for 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol?
The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:
- Step 1 : Formation of the pyrazole ring through cyclocondensation of hydrazines with diketones or β-ketoesters (e.g., 1,5-dimethyl-1H-pyrazole derivatives) .
- Step 2 : Coupling the pyrazole moiety to a pyrimidine core. This often employs nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, with the cyclopropyl group introduced via cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from protic solvents (e.g., 2-propanol) .
Q. How is the compound characterized using spectroscopic methods?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry of the pyrazole and pyrimidine rings. For example, pyrazole C-H protons resonate at δ 6.0–7.0 ppm .
- IR Spectroscopy : Identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and pyrimidine C=N stretches (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of cyclopropyl or methyl groups) .
Q. What in vitro biological assays are used to evaluate its bioactivity?
Standard assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, with agar diffusion or microbroth dilution methods .
- Antifungal Screening : Growth inhibition assays against C. albicans and S. cerevisiae .
- Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic index .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure be analyzed to predict molecular interactions?
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs) determines precise bond lengths and angles. For example, the hydroxyl group at pyrimidin-4-ol forms O–H···N hydrogen bonds (2.8–3.0 Å) with adjacent pyrimidine/pyrazole nitrogen atoms .
- Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict supramolecular aggregation, which influences solubility and stability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Normalization : Account for variations in assay conditions (e.g., pH, serum content) by using internal controls like reference antibiotics .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, the cyclopropyl group may enhance membrane permeability but reduce solubility, leading to discrepancies in MIC values .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with binding affinity to targets like acetylcholinesterase or bacterial topoisomerases .
Q. How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitutions?
- Steric Effects : The cyclopropyl ring’s rigidity restricts rotational freedom, directing nucleophilic attack to the pyrimidine C-2 or C-4 positions .
- Electronic Effects : The cyclopropyl group’s electron-withdrawing nature activates the pyrimidine ring toward substitutions, as shown by Hammett σ* values .
- Reaction Optimization : Substituent-specific conditions (e.g., DMF at 80°C for SNAr reactions) improve yields of derivatives .
Methodological Tables
Table 1 : Key Analytical Techniques for Structural Confirmation
Table 2 : Common Bioactivity Assays and Protocols
| Assay Type | Organisms/Cell Lines | Protocol | Reference |
|---|---|---|---|
| MIC Test | S. aureus ATCC 25923 | Microbroth dilution (CLSI guidelines) | |
| MTT Assay | HeLa cells | 24-h incubation, λ = 570 nm |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
